molecular formula C8H10O2 B3391983 7-Octyne-2,4-dione CAS No. 502133-71-3

7-Octyne-2,4-dione

Cat. No. B3391983
CAS RN: 502133-71-3
M. Wt: 138.16 g/mol
InChI Key: JPJOLOMJDMZHBY-UHFFFAOYSA-N
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Description

7-Octyne-2,4-dione is a compound with the molecular formula C8H10O2 . It is a part of the family of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a carbon-carbon triple bond, which is a defining feature of alkynes . The exact structure of this compound may vary depending on the presence of any substituents .

Scientific Research Applications

Palladium-Catalyzed Intramolecular Hydroalkylation

  • Research Findings: The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, including 7-octene-2,4-dione, has been investigated. This reaction resulted in the formation of 2-acetylcyclohexanone as a significant product, showcasing the compound's reactivity in organometallic catalysis (Qian, Pei, & Widenhoefer, 2005).

Inhibition Properties in Metal Corrosion

  • Research Findings: Spirocyclopropane derivatives, chemically related to 7-octene-2,4-dione, have shown effective inhibition properties for mild steel corrosion in acidic solutions. This indicates the potential application of 7-octene-2,4-dione in developing corrosion inhibitors (Chafiq et al., 2020).

Synthesis of Bicyclic and Tricyclic Systems

  • Research Findings: The synthesis of various bicyclic and tricyclic systems, including derivatives of 7-octene-2,4-dione, has been explored. These synthetic routes have implications for the development of new organic compounds and potential applications in pharmaceuticals and material science (Harris, 1980).

Studies on Molecular Structure and Stability

  • Research Findings: Investigations into the molecular structure and stability of partially aliphatic polyimides containing derivatives of 7-octene-2,4-dione reveal insights into the compound's physical and chemical properties. This research is crucial for applications in materials science (Kumar et al., 2011).

Application in Organic Synthesis

  • Research Findings: The compound's utility in organic synthesis, particularly in the preparation of various functionalized bicyclic and tricyclic compounds, has been demonstrated. This highlights its versatility as a building block in synthetic chemistry (Hizuka et al., 1988).

Future Directions

The future directions for research on 7-Octyne-2,4-dione could include further studies on its synthesis, chemical reactions, and potential biological activities. Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

oct-7-yne-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-4-5-8(10)6-7(2)9/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOLOMJDMZHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659305
Record name Oct-7-yne-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502133-71-3
Record name 7-Octyne-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502133-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-7-yne-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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